Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate is a complex organic compound with a molecular formula of C12H10ClNO4S2 and a molecular weight of 331.8 g/mol . This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and the presence of both amino and sulfonyl functional groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate typically involves the reaction of 2-((4-chlorophenyl)sulfonyl)-3-ethoxyprop-2-enenitrile with methyl thioglycolate . The reaction is carried out in the presence of triethylamine in tetrahydrofuran at temperatures ranging from 75 to 80°C for approximately 2 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Scientific Research Applications
Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Methyl 3-amino-4-(4-bromophenyl)sulfonylthiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-amino-4-(4-fluorophenyl)sulfonylthiophene-2-carboxylate: Contains a fluorine atom instead of chlorine.
Methyl 3-amino-4-(4-methylphenyl)sulfonylthiophene-2-carboxylate: Features a methyl group in place of the chlorine atom.
Uniqueness: The presence of the chlorine atom in Methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate imparts distinct electronic properties, influencing its reactivity and interactions with other molecules. This makes it unique compared to its analogs with different substituents.
Properties
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(14)9(6-19-11)20(16,17)8-4-2-7(13)3-5-8/h2-6H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWXRGHMXRQALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384807 |
Source
|
Record name | Methyl 3-amino-4-(4-chlorobenzene-1-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-53-8 |
Source
|
Record name | Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-(4-chlorobenzene-1-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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